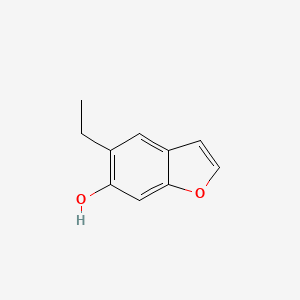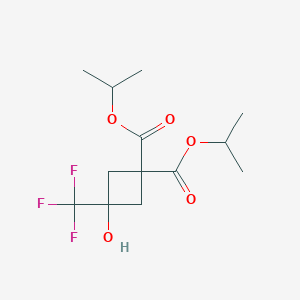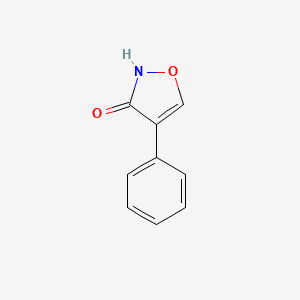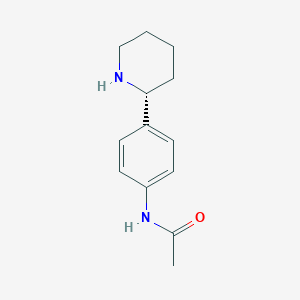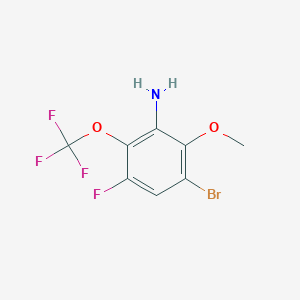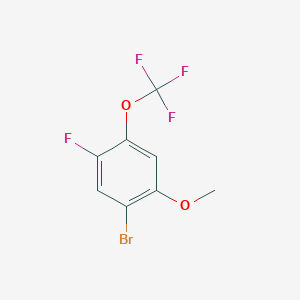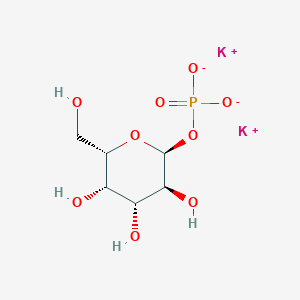
A-L-galactose-1-phosphate dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-L-galactose-1-phosphate dipotassium salt is a phosphorylated sugar derivative of galactose. It is an intermediate in the Leloir pathway, which is crucial for the metabolism of galactose. This compound is often used in biochemical research to study galactose metabolism and related enzymatic activities .
準備方法
Synthetic Routes and Reaction Conditions
A-L-galactose-1-phosphate dipotassium salt can be synthesized enzymatically using galactokinase, which phosphorylates galactose to form galactose-1-phosphate. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound in large quantities. The fermentation broth is then subjected to purification processes to isolate the desired product .
化学反応の分析
Types of Reactions
A-L-galactose-1-phosphate dipotassium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions where it acts as a donor of galactose units .
Common Reagents and Conditions
Phosphorylation: ATP and galactokinase are commonly used.
Dephosphorylation: Phosphatases are used to remove the phosphate group.
Glycosylation: UDP-glucose and uridyltransferase are used to transfer galactose units.
Major Products Formed
Phosphorylation: Galactose-1-phosphate
Dephosphorylation: Free galactose
Glycosylation: UDP-galactose and glucose-1-phosphate.
科学的研究の応用
A-L-galactose-1-phosphate dipotassium salt is widely used in various fields of scientific research:
作用機序
A-L-galactose-1-phosphate dipotassium salt exerts its effects by participating in the Leloir pathway of galactose metabolism. It is converted to UDP-galactose by the enzyme uridyltransferase, which then participates in various biosynthetic processes. The molecular targets include enzymes such as galactokinase and uridyltransferase .
類似化合物との比較
Similar Compounds
- A-D-glucose-1-phosphate dipotassium salt dihydrate
- A-D-galactose-1-phosphate dipotassium salt pentahydrate
Uniqueness
A-L-galactose-1-phosphate dipotassium salt is unique due to its specific role in the Leloir pathway and its involvement in galactose metabolism. Unlike A-D-glucose-1-phosphate, which is involved in glucose metabolism, A-L-galactose-1-phosphate is specifically tailored for galactose-related processes .
特性
分子式 |
C6H11K2O9P |
|---|---|
分子量 |
336.32 g/mol |
IUPAC名 |
dipotassium;[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m0../s1 |
InChIキー |
KCIDZIIHRGYJAE-VMKIRZOFSA-L |
異性体SMILES |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
正規SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


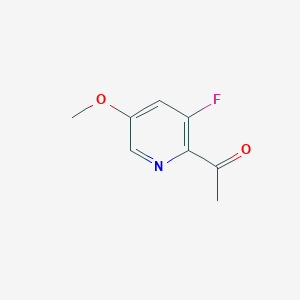
![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)
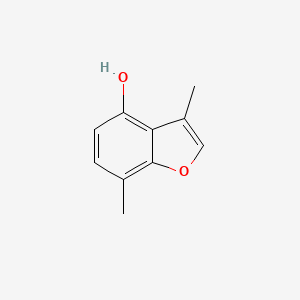
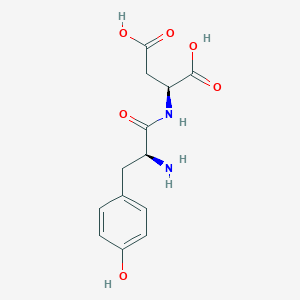
![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
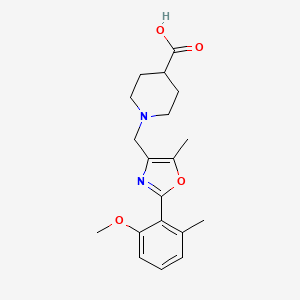
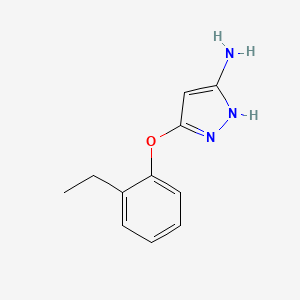
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
